[4-Amino-1-(tetrahydropyran-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl]methanol
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Overview
Description
[4-Amino-1-(tetrahydropyran-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl]methanol is a heterocyclic compound that has garnered significant interest in the scientific community due to its unique structural features and potential applications in various fields, including medicinal chemistry and pharmacology. This compound is part of the pyrazolo[3,4-d]pyrimidine family, known for its diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-Amino-1-(tetrahydropyran-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl]methanol typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of appropriate hydrazine derivatives with pyrimidine intermediates under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and solvents like ethanol or dimethyl sulfoxide (DMSO) are used to facilitate the reaction .
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized to ensure high yield and purity. This often involves the use of automated reactors and continuous flow systems to maintain consistent reaction conditions. The purification of the final product is achieved through techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
[4-Amino-1-(tetrahydropyran-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl]methanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran (THF).
Substitution: Halogenating agents, alkylating agents; reactions are conducted under mild to moderate temperatures.
Major Products Formed
Scientific Research Applications
Chemistry
In chemistry, [4-Amino-1-(tetrahydropyran-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl]methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for screening in drug discovery .
Biology
Biologically, this compound has shown promise in various assays, particularly in the inhibition of specific enzymes and receptors. It is being studied for its potential as an anticancer agent due to its ability to inhibit cell proliferation .
Medicine
In medicine, this compound is being explored for its therapeutic potential. Its derivatives have been found to exhibit significant activity against certain types of cancer cells, making it a candidate for further drug development .
Industry
Industrially, this compound is used in the development of new materials and as a catalyst in various chemical reactions. Its stability and reactivity make it suitable for a wide range of applications .
Mechanism of Action
The mechanism of action of [4-Amino-1-(tetrahydropyran-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl]methanol involves its interaction with specific molecular targets, such as enzymes and receptors. It acts by binding to the active sites of these targets, thereby inhibiting their activity. This inhibition can lead to the disruption of critical cellular processes, such as cell division and signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides: These compounds are selective inhibitors of protein kinase B (Akt) and have shown potential as anticancer agents.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives: Known for their CDK2 inhibitory activity, these compounds are also being explored for their anticancer properties.
Uniqueness
What sets [4-Amino-1-(tetrahydropyran-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl]methanol apart is its unique tetrahydropyran moiety, which enhances its solubility and bioavailability. This structural feature makes it a more versatile compound for various applications compared to its analogs .
Properties
IUPAC Name |
[4-amino-1-(oxan-4-yl)pyrazolo[3,4-d]pyrimidin-3-yl]methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N5O2/c12-10-9-8(5-17)15-16(11(9)14-6-13-10)7-1-3-18-4-2-7/h6-7,17H,1-5H2,(H2,12,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKFNLCWUZUZPOR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1N2C3=NC=NC(=C3C(=N2)CO)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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